molecular formula C8H9NO2 B12697927 3-(Furfuryloxy)propiononitrile CAS No. 42839-13-4

3-(Furfuryloxy)propiononitrile

Cat. No.: B12697927
CAS No.: 42839-13-4
M. Wt: 151.16 g/mol
InChI Key: CPCXJCALJSWDQW-UHFFFAOYSA-N
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Description

3-(Furfuryloxy)propiononitrile is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is also known by its systematic name, 3-(furan-2-ylmethoxy)propanenitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furfuryloxy)propiononitrile typically involves the reaction of furfuryl alcohol with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of furfuryl alcohol is replaced by the nitrile group from acrylonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Furfuryloxy)propiononitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Products include furan-2-carboxylic acid and other oxidized furan derivatives.

    Reduction: The major product is 3-(furfuryloxy)propylamine.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-(Furfuryloxy)propiononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furfuryloxy)propiononitrile involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-ylmethoxy)propanenitrile
  • 3-(2-Furanylmethoxy)propanenitrile
  • 3-(2-Furylmethoxy)propanenitrile

Uniqueness

3-(Furfuryloxy)propiononitrile is unique due to its specific combination of a furan ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

42839-13-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-(furan-2-ylmethoxy)propanenitrile

InChI

InChI=1S/C8H9NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6H,2,5,7H2

InChI Key

CPCXJCALJSWDQW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COCCC#N

Origin of Product

United States

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